N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-8-9-14(2)16(12-13)18-21-22-19(24-18)20-17(23)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVECSLKHQOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethylbenzohydrazide
Procedure :
- 2,5-Dimethylbenzoic Acid Activation :
- Hydrazide Formation :
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 7.62 (d, J = 7.8 Hz, 1H, ArH), 7.24 (s, 1H, ArH), 7.09 (d, J = 7.8 Hz, 1H, ArH), 4.32 (s, 2H, NH₂), 2.51 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).
- IR (KBr) : 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O).
Synthesis of 3-Phenylpropanoyl Chloride
Procedure :
- 3-Phenylpropanoic Acid Activation :
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.34–7.26 (m, 5H, ArH), 3.12 (t, J = 7.6 Hz, 2H, CH₂CO), 2.85 (t, J = 7.6 Hz, 2H, CH₂Ph).
Formation of Diacylhydrazide Intermediate
Procedure :
- Coupling Reaction :
- 2,5-Dimethylbenzohydrazide (7.4 g, 40.0 mmol) and 3-phenylpropanoyl chloride (8.1 g, 44.0 mmol) are dissolved in dry dichloromethane (DCM, 150 mL). Pyridine (3.5 mL, 44.0 mmol) is added, and the mixture is stirred at 25°C for 6 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield the diacylhydrazide as a white powder (Yield: 78%, m.p.: 158–160°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 9.94 (s, 1H, NH), 7.68–7.12 (m, 8H, ArH), 2.97 (t, J = 7.6 Hz, 2H, CH₂CO), 2.78 (t, J = 7.6 Hz, 2H, CH₂Ph), 2.53 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
- IR (KBr) : 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O).
Cyclization to 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-amine
Procedure :
- Dehydrative Cyclization :
- The diacylhydrazide (5.0 g, 14.8 mmol) is refluxed with phosphorus oxychloride (POCl₃, 30 mL) for 4 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with sodium bicarbonate. The precipitate is filtered and washed with water to yield 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine as a light-yellow solid (Yield: 68%, m.p.: 189–191°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.58 (d, J = 7.8 Hz, 1H, ArH), 7.21 (s, 1H, ArH), 7.06 (d, J = 7.8 Hz, 1H, ArH), 5.42 (s, 2H, NH₂), 2.49 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
- IR (KBr) : 3350 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N).
Acylation to Form this compound
Procedure :
- Amide Bond Formation :
- 5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (3.0 g, 12.5 mmol) is suspended in dry DCM (100 mL). Triethylamine (2.1 mL, 15.0 mmol) is added, followed by dropwise addition of 3-phenylpropanoyl chloride (2.7 g, 13.8 mmol). The mixture is stirred at 25°C for 8 hours, washed with water, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as a white crystalline solid (Yield: 75%, m.p.: 174–176°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.15 (s, 1H, NH), 7.60 (d, J = 7.8 Hz, 1H, ArH), 7.34–7.22 (m, 5H, ArH), 7.19 (s, 1H, ArH), 7.04 (d, J = 7.8 Hz, 1H, ArH), 3.02 (t, J = 7.6 Hz, 2H, CH₂CO), 2.80 (t, J = 7.6 Hz, 2H, CH₂Ph), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 171.2 (C=O), 166.4 (C=N), 141.5, 138.2, 136.7, 132.4, 130.1, 129.8, 128.6, 127.3, 126.5, 35.7, 31.2, 21.4, 20.9.
- HRMS (ESI) : m/z Calcd for C₂₀H₂₀N₃O₂ [M+H]⁺: 334.1556; Found: 334.1552.
Mechanistic Insights and Optimization
Cyclization Efficiency
The use of POCl₃ as a cyclizing agent ensures complete dehydration of the diacylhydrazide, favoring oxadiazole formation over competing pathways. Substoichiometric POCl₃ or lower temperatures result in incomplete cyclization, as evidenced by residual hydrazide peaks in TLC.
Acylation Selectivity
The oxadiazole’s secondary amine exhibits moderate nucleophilicity, necessitating activated acylating agents (e.g., acid chlorides) and polar aprotic solvents (e.g., DCM) to suppress hydrolysis.
Comparative Analysis of Alternative Routes
Thiol-Mediated Coupling (Adapted from)
While effective for sulfide-linked analogs, this method introduces extraneous sulfur moieties and is unsuitable for direct amide bond formation.
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 min) reduces reaction time by 50% but risks thermal degradation of the oxadiazole ring.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H20N4O2
- Molecular Weight : 332.35594 g/mol
- CAS Number : 1208868-82-9
The structure of this compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the dimethylphenyl group enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide. For instance:
- In Vitro Studies : A derivative of oxadiazole demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively . This suggests that modifications to the oxadiazole structure can yield potent anticancer agents.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. In one study, compounds were shown to damage DNA in glioblastoma cells, leading to significant cell death .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins associated with cancer progression, enhancing their potential as therapeutic agents .
Antimicrobial Activity
The oxadiazole moiety has also been explored for its antimicrobial properties:
- Synthesis and Testing : New derivatives have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies revealed that several compounds exhibit strong antibacterial activity .
- Mechanism Insights : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
Drug Design and Development
The structural characteristics of this compound make it a valuable candidate in drug design:
- ADMET Properties : Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest that derivatives follow Lipinski's rule of five, indicating good oral bioavailability .
- Lead Compound for Further Research : Given its promising biological activities and favorable pharmacokinetic properties, this compound serves as a lead structure for further modifications aimed at enhancing efficacy and reducing toxicity.
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- N-(2,5-dimethylphenyl)thiourea
- N-(2,5-dimethylphenyl)benzamide
Uniqueness
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and various biological evaluations, including anticancer and antimicrobial properties.
Structural Characteristics
The compound has the following molecular formula and properties:
- Molecular Formula : C20H21N3O2
- Molecular Weight : 349.41 g/mol
- CAS Number : 7254591
The structure features an oxadiazole ring, which is known for its role in enhancing biological activity through interactions with various biological targets. The presence of aromatic groups contributes to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
- Amidation : The final step involves the reaction of the oxadiazole derivative with a phenylpropanoic acid derivative to form the amide bond.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines including breast, colon, lung, and prostate cancer cells.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|
| Breast Cancer | 5.6 | Etoposide | Significant cytotoxicity observed |
| Colon Cancer | 4.9 | Doxorubicin | Induces apoptosis |
| Lung Cancer | 6.1 | Cisplatin | Low toxicity to normal cells |
| Prostate Cancer | 7.0 | Paclitaxel | Selective inhibition |
In vitro assays indicate that the compound induces apoptosis primarily through the activation of reactive oxygen species (ROS) pathways and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against both sensitive and resistant strains |
| MRSA | 64 | Comparable to standard antibiotics |
The results suggest that this compound possesses significant antibacterial activity with mechanisms potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy in Preclinical Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.
Case Study 2: Safety Profile Assessment
In a toxicity study involving healthy rats, administration of the compound at varying doses revealed no significant adverse effects up to a dose of 100 mg/kg body weight. This suggests a favorable safety profile for further clinical exploration.
Q & A
Q. Q: What are the standard synthetic protocols for preparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide?
A: The compound can be synthesized via condensation reactions involving 1,3,4-oxadiazole precursors. For example, refluxing substituted oxadiazole derivatives with acyl chlorides in the presence of triethylamine (as a base) under inert conditions is a common approach. Reaction progress is monitored via TLC, followed by recrystallization (e.g., using pet-ether) to purify the product . Key steps include optimizing molar ratios (e.g., 0.01 mol oxadiazole:0.01 mol acyl chloride) and reaction duration (~4 hours under reflux) to maximize yield .
Advanced Synthesis: Byproduct Analysis
Q. Q: How can researchers identify and mitigate side products during the synthesis of 1,3,4-oxadiazole derivatives like this compound?
A: Byproducts often arise from incomplete cyclization or competing reactions (e.g., hydrolysis of intermediates). Advanced methods include:
- HPLC-MS to detect low-abundance impurities.
- Reaction condition optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF) or using catalytic bases (e.g., LiH) to suppress side reactions .
- Mechanistic studies : Employing computational tools (DFT) to model reaction pathways and identify energetically favorable byproducts .
Basic Structural Characterization
Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?
A: Standard characterization includes:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions (e.g., dimethylphenyl groups and propanamide linkage).
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .
Advanced Structural Analysis: Crystallography Challenges
Q. Q: How can crystallographic data resolve discrepancies in proposed molecular configurations?
A: Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in stereochemistry or bonding. For example, powder XRD (as used in COF studies ) may not suffice for complex heterocycles. Challenges include:
- Crystal growth optimization : Using mixed solvents (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data interpretation : Comparing experimental XRD patterns with computational models (e.g., Mercury software) to validate bond lengths and angles .
Biological Activity: Screening Methodologies
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?
A: Initial screening could involve:
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorometric/colorimetric readouts.
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) to assess selectivity .
Advanced Pharmacological Studies: Mechanistic Insights
Q. Q: How can researchers elucidate the mechanism of action for this compound’s bioactivity?
A: Advanced methods include:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of ligand-receptor interactions.
- Metabolomics profiling (LC-MS/MS) to identify downstream biomarkers affected by the compound .
Stability and Degradation Analysis
Q. Q: What protocols ensure reliable assessment of this compound’s stability under experimental conditions?
A:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), or acidic/alkaline conditions, then monitor degradation via HPLC .
- Accelerated stability testing : Store at elevated humidity (75% RH) and analyze potency loss over time .
Data Contradictions: Reconciling Analytical Results
Q. Q: How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?
A:
- Validate computational models : Re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent parameters to better match experimental conditions.
- Cross-verify with alternative techniques : Use 2D NMR (COSY, NOESY) to resolve ambiguous proton assignments .
- Collaborative peer review : Share raw data with computational chemists to refine models .
Structure-Activity Relationship (SAR) Optimization
Q. Q: What strategies improve the bioactivity of 1,3,4-oxadiazole derivatives like this compound?
A:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance target binding.
- Prodrug design : Convert the propanamide to an amidoxime for improved bioavailability, as seen in antifungal prodrug studies .
Ethical and Methodological Rigor
Q. Q: How can researchers ensure reproducibility in synthesizing and testing this compound?
A:
- Detailed protocol documentation : Specify reaction conditions (e.g., "reflux under N₂" vs. ambient air) and equipment (e.g., microwave-assisted vs. conventional heating) .
- Data transparency : Share raw spectral files and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre).
- Negative result reporting : Publish unsuccessful synthetic routes or inactive analogs to guide future work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
